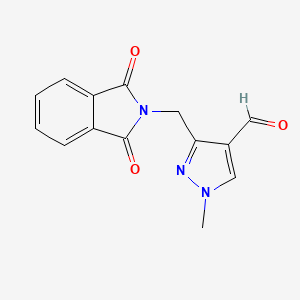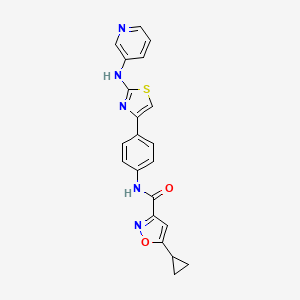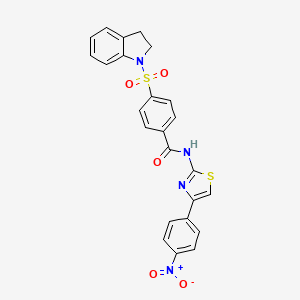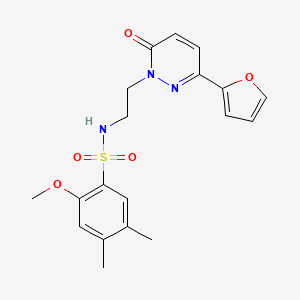
5-(3-Chloropropyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloropropyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (CPT) is an organic compound that has recently gained attention due to its potential applications in scientific research. CPT is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two sulfur atoms. CPT has been found to have various biochemical and physiological effects, making it a useful tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Therapeutic Worth of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole and its derivatives have been identified as compounds with a broad spectrum of bioactivities. They show promise in treating various ailments due to their ability to effectively bind with different enzymes and receptors through multiple weak interactions. Research has highlighted their utility across a wide range of medicinal chemistry applications, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).
Pharmacology of Oxadiazole Derivatives
Oxadiazole compounds, encompassing both 1,3,4 and 1,2,4-oxadiazoles, are noted for their favorable physical, chemical, and pharmacokinetic properties. They significantly increase pharmacological activity via hydrogen bond interactions with biomacromolecules, displaying a range of activities including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties (Wang et al., 2022).
Synthetic Strategies for Psychological Applications
Oxadiazole derivatives are explored for their potential in treating various mental health issues, such as parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. This review summarizes recent synthetic strategies for oxadiazole derivatives, highlighting their effectiveness in psychological disorders and providing a valuable resource for future research in discovering new molecules with oxadiazole moieties for mental health treatment (Saxena et al., 2022).
Biological Roles of 1,3,4-Oxadiazoles
The development of 1,3,4-oxadiazole derivatives and their medicinal applications has been a focus of recent research. These compounds play a crucial role in the development of new medicinal species for treating numerous diseases, leading to innovative methods for their synthesis (Nayak & Poojary, 2019).
Anticancer and Antiviral Activities
1,3,4-Oxadiazoles have shown significant potential as anticancer and antiviral agents. Their biological functions are associated with various mechanisms, such as the inhibition of different enzymes, kinases, and growth factors, highlighting the versatility and efficacy of oxadiazole derivatives in developing treatments for cancer and viral infections (Devi et al., 2022).
Eigenschaften
IUPAC Name |
5-(3-chloropropyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c10-5-1-4-8-11-9(12-13-8)7-3-2-6-14-7/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPNCXIRVQGVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropropyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2528601.png)
![(E)-4-(Dimethylamino)-N-[3-(2,2,2-trifluoroethyl)cyclobutyl]but-2-enamide](/img/structure/B2528604.png)


![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2528608.png)

![1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine](/img/structure/B2528612.png)


![(E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2528617.png)
![8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528619.png)

![4-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)-6-fluoroquinoline-3-carbonitrile](/img/structure/B2528621.png)
